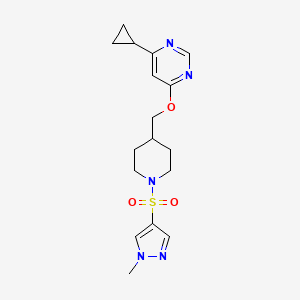![molecular formula C7H7NOS B3014650 4H-thieno[3,2-b]pyrrol-5-ylmethanol CAS No. 878657-01-3](/img/structure/B3014650.png)
4H-thieno[3,2-b]pyrrol-5-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-thieno[3,2-b]pyrrol-5-ylmethanol is a chemical compound with the molecular formula C7H7NOS . It is a derivative of thieno[3,2-b]pyrrole, a heterocyclic compound .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies. For instance, 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles were synthesized by condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole .Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[3,2-b]pyrrole ring attached to a methanol group .Chemical Reactions Analysis
In terms of chemical reactions, this compound can undergo various reactions due to the presence of the reactive pyrrole ring. For example, it can react with EtNH2 and indole sodium salt to produce respective amides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 153.2 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Polymerization
Synthesis of Novel Compounds : 4H-Thieno[3,2-b]pyrrol-5-ylmethanol derivatives have been synthesized for various research applications. For instance, new 4-substituted 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles were synthesized by condensing these derivatives with pyrrole, leading to the formation of dark blue polymers (Torosyan et al., 2019).
Electropolymerization : Electrochemical polymerization of derivatives like 1H,7H-pyrrolo[2′,3′:4,5]-thieno[3,2-b]pyrrole yields polymers with significant conductivity, opening potential applications in materials science and electronics (Berlin et al., 1992).
Photovoltaic and Electronic Applications
Solar Cells : Thieno[3,2-b]pyrrole-based sensitizers have shown promise in dye-sensitized solar cells, exhibiting high photocurrent and power conversion efficiency due to their strong light harvesting capability (Wang et al., 2017).
Polymer Solar Cells : Thieno[3,2-b]pyrrole units have been used in developing small-molecule acceptors for polymer solar cells, resulting in higher open-circuit voltage and lower energy loss, demonstrating their potential in solar energy technologies (Luo et al., 2022).
Field-Effect Transistors : Thieno-isoindigo derivative-based polymers incorporating thieno[3,2-b]pyrrole have been used in ambipolar field-effect transistors and photothermal conversion, with broad absorption in the near-infrared region and balanced hole and electron transport characteristics (Zhang et al., 2017).
Medicinal Chemistry
- Hepatitis C Virus Inhibition : Thieno[3,2-b]pyrroles have been identified as allosteric inhibitors of the hepatitis C virus NS5B polymerase, demonstrating their potential as therapeutic agents (Ontoria et al., 2006).
Safety and Hazards
Future Directions
While the future directions for this specific compound are not explicitly mentioned in the available literature, the related compounds have attracted significant attention due to their potential applications in medicinal chemistry, particularly as antiviral and anticancer agents . Therefore, it is reasonable to expect that future research may focus on exploring the potential medicinal applications of 4H-thieno[3,2-b]pyrrol-5-ylmethanol and its derivatives.
Mechanism of Action
Target of Action
The primary targets of 4H-Thieno[3,2-b]pyrrol-5-ylmethanol are the lysine-specific demethylases KDM1 (LSD1) . These enzymes play a crucial role in the regulation of gene transcription by controlling the methylation extent in histones . The compound also shows strong activity against the hepatitis C virus .
Mode of Action
This compound interacts with its targets by inhibiting their function. It acts as an allosteric inhibitor for the RNA-dependent RNA polymerase of the hepatitis C virus . In the context of cancer cells, it inhibits the KDM1A and LSD1 demethylases, which regulate DNA methylation .
Biochemical Pathways
The compound affects the histone methylation pathways . Histones are methylated at lysine and arginine side chains by the action of methyltransferases . The compound’s inhibition of KDM1 (LSD1) disrupts this process, affecting the balance of N-methylation extent in histones, which is a key factor in the regulation of gene transcription .
Pharmacokinetics
The compound’s synthesis involves reactions with lithium aluminium hydride in tetrahydrofuran under an inert atmosphere , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the hepatitis C virus and the disruption of histone methylation in cancer cells . This can lead to changes in gene transcription, potentially affecting cell growth and proliferation .
Action Environment
The synthesis of the compound involves specific conditions such as an inert atmosphere and specific temperatures , suggesting that these factors could potentially influence its stability and efficacy.
properties
IUPAC Name |
4H-thieno[3,2-b]pyrrol-5-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-3,8-9H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHATCDMLOWBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)

![2-[[1-[2-(3-Methylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3014574.png)
![N-(3-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B3014575.png)


![dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3014583.png)
![(4-Benzylpiperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3014584.png)
![N-(2-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014586.png)

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B3014590.png)